Cas no 41593-98-0 (N-benzyl-1,3-thiazol-2-amine)
N-benzyl-1,3-thiazol-2-amine structure
Product Name:N-benzyl-1,3-thiazol-2-amine
Numero CAS:41593-98-0
MF:C10H10N2S
MW:190.264800548553
CID:335067
PubChem ID:273599
Update Time:2025-05-24
N-benzyl-1,3-thiazol-2-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-Benzylthiazol-2-amine
- 2-Thiazolamine,N-(phenylmethyl)-
- CS-0216985
- DTXSID70902961
- QSLBXMRJPQRVER-UHFFFAOYSA-N
- Z86229412
- 2-Thiazolamine, N-(phenylmethyl)-
- NSC-118962
- n-benzyl-1,3-thiazol-2-amine
- FT-0706319
- SCHEMBL3635025
- AKOS002655401
- NoName_3539
- EN300-65278
- 41593-98-0
- NSC118962
- N-benzyl-1,3-thiazol-2-amine
-
- Inchi: 1S/C10H10N2S/c1-2-4-9(5-3-1)8-12-10-11-6-7-13-10/h1-7H,8H2,(H,11,12)
- Chiave InChI: QSLBXMRJPQRVER-UHFFFAOYSA-N
- Sorrisi: S1C=CN=C1NCC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 190.056
- Massa monoisotopica: 190.056
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 146
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 53.2Ų
Proprietà sperimentali
- Densità: 1.249
- Punto di ebollizione: 330.1°Cat760mmHg
- Punto di infiammabilità: 153.4°C
- Indice di rifrazione: 1.669
N-benzyl-1,3-thiazol-2-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM189326-5g |
N-benzylthiazol-2-amine |
41593-98-0 | 95% | 5g |
$634 | 2021-08-05 | |
| Chemenu | CM189326-1g |
N-benzylthiazol-2-amine |
41593-98-0 | 95% | 1g |
$231 | 2023-02-17 | |
| TRC | B126478-25mg |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126478-50mg |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 50mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B126478-250mg |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 250mg |
$ 320.00 | 2022-06-07 | ||
| Alichem | A059006313-1g |
N-Benzylthiazol-2-amine |
41593-98-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Enamine | EN300-65278-0.05g |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 95.0% | 0.05g |
$66.0 | 2025-03-21 | |
| Enamine | EN300-65278-0.1g |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 95.0% | 0.1g |
$98.0 | 2025-03-21 | |
| Enamine | EN300-65278-0.25g |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 95.0% | 0.25g |
$142.0 | 2025-03-21 | |
| Enamine | EN300-65278-0.5g |
N-benzyl-1,3-thiazol-2-amine |
41593-98-0 | 95.0% | 0.5g |
$271.0 | 2025-03-21 |
N-benzyl-1,3-thiazol-2-amine Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
41593-98-0 (N-benzyl-1,3-thiazol-2-amine) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti